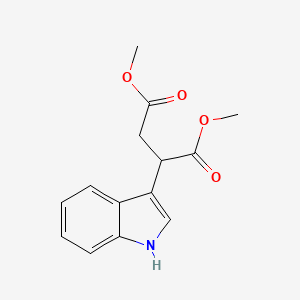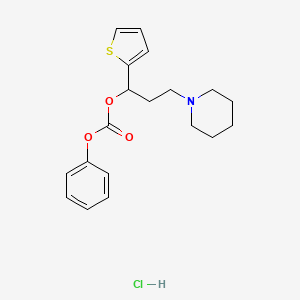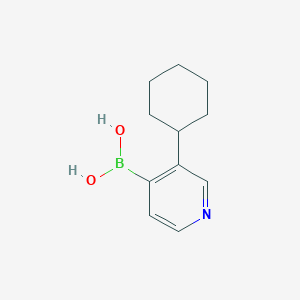![molecular formula C12H15NO7S B14071577 2-[(4-Methoxyphenyl)sulfonylamino]pentanedioic acid](/img/structure/B14071577.png)
2-[(4-Methoxyphenyl)sulfonylamino]pentanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Methoxyphenyl)sulfonylamino]pentanedioic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a sulfonylamino group and a pentanedioic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxyphenyl)sulfonylamino]pentanedioic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxyaniline and pentanedioic acid.
Formation of Sulfonyl Chloride: 4-Methoxyaniline is reacted with chlorosulfonic acid to form 4-methoxybenzenesulfonyl chloride.
Amidation Reaction: The sulfonyl chloride is then reacted with pentanedioic acid in the presence of a base, such as triethylamine, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
化学反応の分析
Types of Reactions
2-[(4-Methoxyphenyl)sulfonylamino]pentanedioic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed.
Major Products Formed
Oxidation: Formation of 2-[(4-Hydroxyphenyl)sulfonylamino]pentanedioic acid.
Reduction: Formation of 2-[(4-Methoxyphenyl)sulfanylamino]pentanedioic acid.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
2-[(4-Methoxyphenyl)sulfonylamino]pentanedioic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 2-[(4-Methoxyphenyl)sulfonylamino]pentanedioic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological processes. The sulfonylamino group plays a crucial role in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 2-[(4-Methylphenyl)sulfonylamino]pentanoic acid
- 2-[(4-Hydroxyphenyl)sulfonylamino]pentanedioic acid
- 2-[(4-Chlorophenyl)sulfonylamino]pentanedioic acid
Uniqueness
2-[(4-Methoxyphenyl)sulfonylamino]pentanedioic acid is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds.
特性
分子式 |
C12H15NO7S |
|---|---|
分子量 |
317.32 g/mol |
IUPAC名 |
2-[(4-methoxyphenyl)sulfonylamino]pentanedioic acid |
InChI |
InChI=1S/C12H15NO7S/c1-20-8-2-4-9(5-3-8)21(18,19)13-10(12(16)17)6-7-11(14)15/h2-5,10,13H,6-7H2,1H3,(H,14,15)(H,16,17) |
InChIキー |
DETPSUHECVIOBF-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC(CCC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


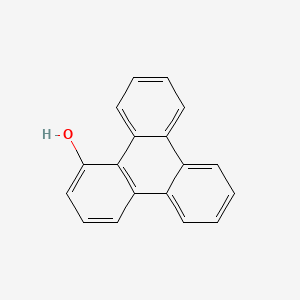
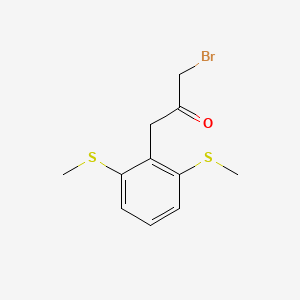

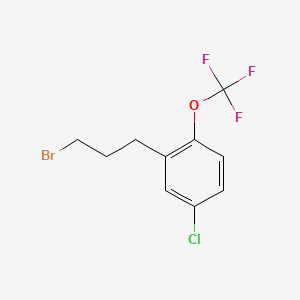
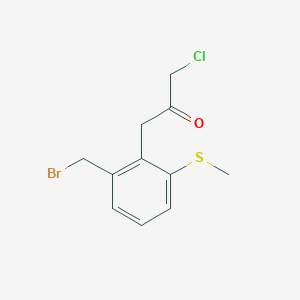
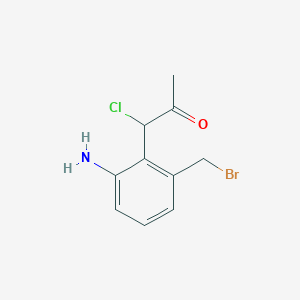
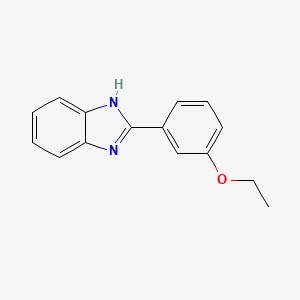
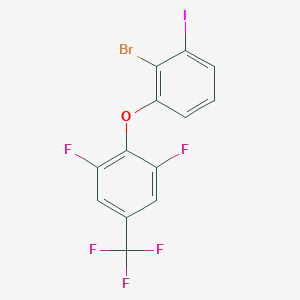
![Benzene, [(1-chloro-2,2-difluoroethenyl)thio]-](/img/structure/B14071551.png)
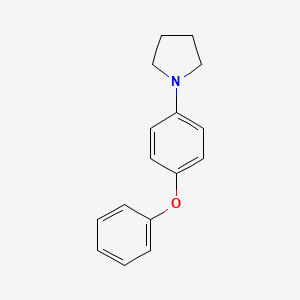
![1-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]indole](/img/structure/B14071563.png)
